molecular formula C15H18N2O4 B14401369 N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide CAS No. 87149-84-6

N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide

Cat. No.: B14401369
CAS No.: 87149-84-6
M. Wt: 290.31 g/mol
InChI Key: NNFVMOSYLCUUNH-UHFFFAOYSA-N
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Description

N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide group attached to an oxazole ring, which is further substituted with a diethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base to form the oxazole ring . The diethoxymethyl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The diethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

    Oxidation: Oxazole N-oxides

    Reduction: Corresponding amines

    Substitution: Various alkyl or aryl-substituted derivatives

Scientific Research Applications

N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-Substituted Benzamides

Uniqueness

N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide is unique due to the presence of the oxazole ring and the diethoxymethyl group, which confer distinct chemical and biological properties. Compared to other benzamides, it may exhibit enhanced stability, solubility, and bioactivity .

Properties

CAS No.

87149-84-6

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

N-[3-(diethoxymethyl)-1,2-oxazol-4-yl]benzamide

InChI

InChI=1S/C15H18N2O4/c1-3-19-15(20-4-2)13-12(10-21-17-13)16-14(18)11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3,(H,16,18)

InChI Key

NNFVMOSYLCUUNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NOC=C1NC(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

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